molecular formula C24H18O5 B2637664 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate CAS No. 303121-52-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Cat. No.: B2637664
CAS No.: 303121-52-0
M. Wt: 386.403
InChI Key: HJWUHWZISBIHOU-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate (molecular formula: C24H18O5, molecular mass: 386.40 g/mol) is a flavonoid-derived compound investigated for its neuroprotective properties, particularly against Alzheimer’s disease targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A/B). Key attributes include:

  • Toxicity: No hepatotoxicity, mutagenicity, or cytotoxicity in preliminary studies .
  • Structural Features: A chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 4-methylbenzoate ester at position 5.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWUHWZISBIHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate typically involves a multi-step process. One common method is the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol, which is then esterified with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

    Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 4-methyl

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the class of chromenone derivatives. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Condensation Reaction : The initial step involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base (e.g., potassium carbonate) to form an intermediate.
  • Esterification : This intermediate is then esterified with 4-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
  • Molecular Formula : C24H18O5
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate
  • InChI : InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3 .

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation, which contributes to free radical scavenging capabilities. This activity is crucial for protecting cells from oxidative stress, a factor in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of chromenone derivatives on key enzymes involved in neurodegenerative diseases:

  • Cholinesterases : In vitro studies have shown that certain derivatives exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, IC50 values for related compounds ranged from 10.4 µM to 24.3 µM, indicating potential for treating Alzheimer's disease by modulating cholinergic activity .
  • Cyclooxygenase (COX) : The compound has also been evaluated for its inhibitory effects on COX enzymes, which play a role in inflammation and pain pathways. Moderate inhibition was observed, suggesting potential anti-inflammatory applications .

Case Studies

Several case studies have highlighted the biological relevance of chromenone derivatives:

  • Neuroprotective Effects : A study examined the neuroprotective effects of related chromenones on neuronal cell lines under oxidative stress conditions, demonstrating reduced cell death and improved cell viability .
  • Cytotoxicity Against Cancer Cells : In vitro cytotoxicity assays against breast cancer cell lines (MCF-7) showed that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potential as anti-cancer agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AChE InhibitionIC50 values ranging from 10.4 µM to 24.3 µM
BChE InhibitionModerate inhibition observed
COX InhibitionModerate anti-inflammatory effects
CytotoxicitySignificant effects against MCF-7 cells

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzoate Group

a) 4-Methoxybenzoate Variant

Compound : 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (C24H18O6, molecular mass: 402.40 g/mol) .

  • Key Differences : Replacement of the 4-methyl group with a methoxy group.
  • Impact: Increased molecular weight and polarity due to the methoxy group. Potential reduction in metabolic stability (methoxy groups are prone to demethylation). Similar BBB permeability predicted due to retained lipophilicity (LogP ~3.5).
b) Propionate Variant

Compound : 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl propionate (C19H16O5, molecular mass: 324.33 g/mol) .

  • Key Differences : Replacement of the benzoate ester with a shorter propionate chain.
  • Impact: Reduced molecular weight and steric bulk may enhance solubility but decrease target binding affinity.

Chromenone Core Modifications

a) Chlorophenyl-Substituted Analogues

Compound : 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (C23H15ClO5, molecular mass: 406.80 g/mol) .

  • Key Differences : Introduction of a chlorine atom at the 4-position of the phenyl ring and a 3-methoxybenzoate ester.
  • Impact: Chlorine’s electron-withdrawing effect may enhance binding to enzymatic targets like AChE.
b) Morpholine Carboxylate Variant

Compound: [3-(2-Methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate (C21H19NO6, molecular mass: 381.38 g/mol) .

  • Key Differences : Replacement of the benzoate ester with a morpholine carboxylate group.
  • Impact :
    • Introduction of a heterocyclic amine improves solubility but may reduce BBB permeability due to increased polarity.
    • Structural flexibility of the morpholine ring could alter binding dynamics with target enzymes.

Pharmacological and Structural Comparison Table

Compound Molecular Mass (g/mol) LogP BBB Permeability Toxicity Profile Key Structural Features
4-Methylbenzoate (Target Compound) 386.40 ~3.2 High Non-toxic 4-Methylbenzoate, 2-methoxyphenyl
4-Methoxybenzoate 402.40 ~3.5 Moderate ND 4-Methoxybenzoate
Propionate 324.33 ~2.8 Low ND Propionate ester
3-Methoxybenzoate (Chlorophenyl) 406.80 5.2 Moderate Potential hepatotoxicity 4-Chlorophenyl, 3-methoxybenzoate
Morpholine Carboxylate 381.38 ~2.5 Low ND Morpholine ring

ND = Not Determined

Research Findings and Implications

  • Target Affinity : The target compound exhibits stable binding to AChE/BChE (RMSD <2.0 Å in MD simulations) due to optimal steric and electronic interactions with catalytic sites . Analogues with bulkier substituents (e.g., 4-methoxybenzoate) may experience reduced affinity.
  • Synthetic Accessibility : The target compound is synthetically accessible with high yields, whereas morpholine and chlorophenyl derivatives require multi-step synthesis, complicating scalability .
  • Toxicity: Chlorine-containing analogues (e.g., ) may require rigorous toxicity screening due to known risks associated with aryl chlorides .

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